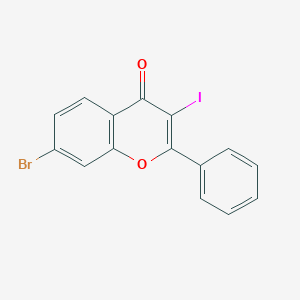

7-Bromo-3-iodo-2-phenyl-chromen-4-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Bromo-3-iodo-2-phenyl-chromen-4-one is a useful research compound. Its molecular formula is C15H8BrIO2 and its molecular weight is 427.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Anti-Alzheimer Activity

Research has indicated that derivatives of 7-bromo-3-iodo-2-phenyl-chromen-4-one exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. A study found that certain derivatives demonstrated significant AChE inhibition with an IC50 value comparable to donepezil, a standard treatment for Alzheimer's disease. The selective inhibition of AChE over butyrylcholinesterase (BChE) suggests potential for therapeutic development in managing cognitive decline associated with Alzheimer's disease .

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| 7-Bromo Derivative | 5.05 | Selective for AChE |

| Donepezil | 4.82 | Standard reference |

Lipid Lowering Effects

Another significant application is in the management of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Research has shown that this compound derivatives can reduce lipid accumulation in hepatocytes by modulating the expression of genes involved in lipid metabolism, such as peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α). The compound exhibited an IC50 value of 32.2 µM against lipid accumulation without significant cytotoxicity, indicating its potential as a therapeutic agent .

| Parameter | Value |

|---|---|

| IC50 against lipid accumulation | 32.2 µM |

| Cytotoxicity (CC50) | >100 µM |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Studies indicate that it possesses significant antimicrobial properties, with Minimum Inhibitory Concentration (MIC) values demonstrating its effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Activity

This compound has shown promise in cancer research due to its cytotoxic effects on various cancer cell lines. It disrupts microtubule dynamics, leading to apoptosis in cancer cells. Comparative studies reveal that it exhibits lower toxicity towards normal cells while maintaining efficacy against tumor cells.

Case Studies

A recent case study focused on the anti-inflammatory effects of this compound in a murine model indicated a marked reduction in inflammatory markers such as TNF-α and IL-6 following treatment, suggesting additional therapeutic avenues in inflammatory diseases.

"The administration of this compound resulted in a marked decrease in pro-inflammatory cytokines" .

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 7-bromo-3-iodo-2-phenyl-chromen-4-one?

The synthesis typically involves halogenation and cyclization steps. For example:

- Fries rearrangement : Bromo/iodo substituents can be introduced via halogenation of phenolic precursors, followed by cyclization using agents like DMSO/I₂ (as demonstrated in fluorinated chromone synthesis) .

- Domino Friedel-Crafts/Allan-Robinson reactions : Lewis acid-promoted reactions (e.g., AlCl₃) enable regioselective construction of the chromenone core, with bromo/iodo groups introduced via electrophilic substitution .

- Post-functionalization : Halogenation of pre-formed chromenones using N-bromosuccinimide (NBS) or iodine monochloride (ICl) under controlled conditions.

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR (e.g., δ ~6.5–8.5 ppm for aromatic protons) resolve substituent positions and confirm halogen integration .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structure refinement. Disordered solvent molecules or halogen positioning can be resolved using SQUEEZE routines in PLATON .

- Mass spectrometry : High-resolution ESI-TOF confirms molecular weight (e.g., expected [M⁺] peaks for bromo/iodo isotopes) .

Advanced Research Questions

Q. How does the electronic nature of bromo and iodo substituents influence regioselectivity in cross-coupling reactions?

Bromo groups (soft electrophiles) favor Suzuki-Miyaura couplings, while iodo groups (higher reactivity) enable Ullmann or Buchwald-Hartwig aminations. However:

- Steric hindrance : The bulky iodine atom at position 3 may limit accessibility to catalytic sites, requiring ligand optimization (e.g., XPhos for Pd-catalyzed reactions).

- Competitive pathways : Iodine’s lability under reducing conditions may necessitate protective strategies for the chromenone core .

Q. What challenges arise in optimizing crystallization conditions for X-ray analysis of halogenated chromenones?

- Disorder issues : Bromine and iodine’s large atomic radii can cause electron density ambiguities. Strategies include:

- Slow evaporation with mixed solvents (e.g., CHCl₃/hexane).

- Low-temperature data collection (e.g., 100 K) to reduce thermal motion .

- Twinned crystals : SHELXD/SHELXE pipelines improve phasing accuracy for challenging datasets .

Q. How can contradictions in crystallographic and spectroscopic data be resolved?

- Example : Discrepancies in NOESY (proximity) vs. X-ray (bond lengths) may arise from dynamic effects in solution. Use:

Q. What computational methods predict the compound’s reactivity in catalytic systems?

- DFT/Molecular docking : Study halogen-π interactions with catalytic metal centers (e.g., Pd or Cu).

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–Br⋯O contacts) influencing solid-state packing .

Q. How does the compound’s stability vary under photochemical or thermal conditions?

- Photodegradation : Iodo groups may undergo homolytic cleavage under UV light, forming radical intermediates (monitored via HPLC-MS).

- Thermal analysis : TGA/DSC reveals decomposition thresholds (e.g., iodides often degrade >200°C) .

Q. Methodological Recommendations

Q. What protocols mitigate side reactions during halogen exchange (e.g., Br → I substitution)?

- Use Ulmann conditions (CuI, 1,10-phenanthroline) in DMF at 110°C.

- Monitor reaction progress via TLC (silica, hexane/EtOAc 4:1) to avoid over-iodination .

Q. How to design bioactivity studies given limited solubility in aqueous media?

- Solubilization : Use DMSO/PEG-400 mixtures (<1% v/v) to maintain cell viability.

- SAR exploration : Compare with analogs (e.g., 7-amino-2-phenylchromen-4-one) to isolate halogen-specific effects .

Q. What strategies validate synthetic intermediates with structural ambiguity?

- Crystallographic redundancy : Compare multiple crystal forms (polymorphs).

- Dynamic NMR : Resolve rotational barriers (e.g., around the C–I bond) using 2D EXSY .

Q. Data Contradiction Analysis Table

| Observation | Possible Cause | Resolution Strategy |

|---|---|---|

| NMR shows single product, XRD reveals impurities | Crystallization-induced purity | LC-MS of mother liquor; recrystallization |

| Discrepant melting points | Polymorphism | PXRD analysis; DSC screening |

| Inconsistent HRMS isotopic ratios | Halogen isotope distribution | Natural abundance correction in software |

属性

分子式 |

C15H8BrIO2 |

|---|---|

分子量 |

427.03 g/mol |

IUPAC 名称 |

7-bromo-3-iodo-2-phenylchromen-4-one |

InChI |

InChI=1S/C15H8BrIO2/c16-10-6-7-11-12(8-10)19-15(13(17)14(11)18)9-4-2-1-3-5-9/h1-8H |

InChI 键 |

ZLDYWVFYNKWZAP-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)Br)I |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。